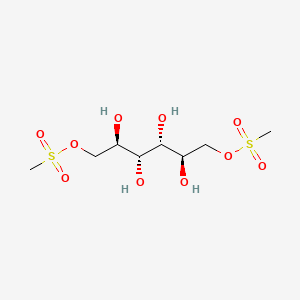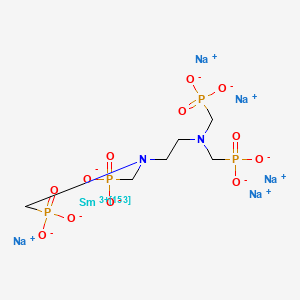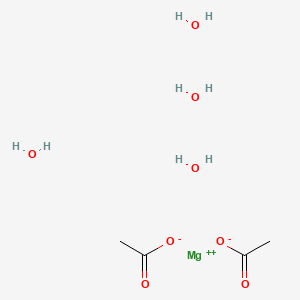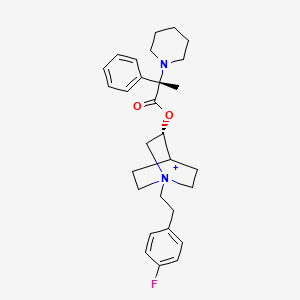
1-Azoniabicyclo(2.2.2)octane, 1-(2-(4-fluorophenyl)ethyl)-3-((2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy)-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD-9164 is a small molecule drug initially developed by AstraZeneca Pharmaceuticals Co., Ltd. It functions as a muscarinic acetylcholine receptor antagonist, specifically targeting the muscarinic acetylcholine receptors. This compound was primarily investigated for its potential therapeutic effects in treating respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) .
Chemical Reactions Analysis
AZD-9164, as a muscarinic acetylcholine receptor antagonist, undergoes various chemical reactions. The types of reactions it undergoes include:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, AZD-9164 is used as a reference compound for studying muscarinic acetylcholine receptor antagonists.
Biology: In biological research, it is used to investigate the role of muscarinic acetylcholine receptors in various physiological processes.
Industry: In the pharmaceutical industry, AZD-9164 serves as a lead compound for developing new drugs targeting muscarinic acetylcholine receptors.
Mechanism of Action
AZD-9164 exerts its effects by antagonizing muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release. By blocking these receptors, AZD-9164 inhibits the parasympathetic nervous system’s effects, leading to bronchodilation and reduced mucus secretion in the respiratory tract .
Comparison with Similar Compounds
AZD-9164 is compared with other muscarinic acetylcholine receptor antagonists, such as:
Tiotropium: A long-acting muscarinic antagonist used in the treatment of COPD.
Aclidinium bromide: Another long-acting muscarinic antagonist used for COPD management.
Glycopyrronium bromide: Used for its bronchodilator effects in COPD treatment.
Umeclidinium bromide: A long-acting muscarinic antagonist used in combination with other drugs for COPD treatment.
AZD-9164 is unique in its specific molecular structure and pharmacokinetic properties, which differentiate it from these similar compounds .
Properties
CAS No. |
1034978-04-5 |
|---|---|
Molecular Formula |
C29H38FN2O2+ |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C29H38FN2O2/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3/q+1/t24?,27-,29-,32?/m0/s1 |
InChI Key |
FNYFFCOCVNTJCD-NNMXADRKSA-N |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O[C@H]2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


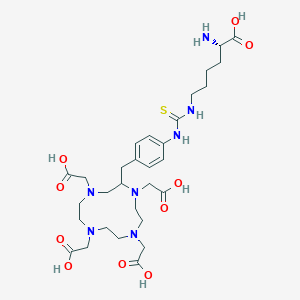
![(2S)-2-[(2S,5R,6S)-6-[(3E,5E)-6-[(1R,3aS,4R,5S,7aR)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B10776181.png)
![[(6E,8E,10E,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776190.png)
![[(5R,6E,8E,10E,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776194.png)
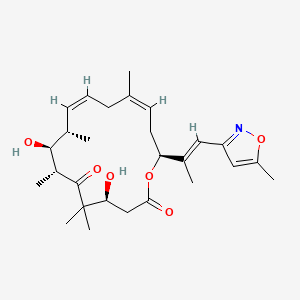

![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)
![(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide](/img/structure/B10776209.png)


